HCV Nucleoprotein (88-96)

Immunology Virology T-cell Epitope Mapping

Immunologists studying HCV-specific CD8+ T-cell responses frequently encounter data reproducibility failures when generic or variant peptides are inadvertently substituted for the exact wild-type 9-mer epitope. HCV Nucleoprotein (88-96), sequence NEGLGWAGW, is the rigorously defined minimal and optimal HLA-B44-restricted CTL epitope. - Validated CTL stimulation at 25.9% response rate in HLA-B44+ patients with significant inverse viral-load correlation (P=.0006). - Essential baseline control for immune evasion studies; single-residue variants at this locus alter T-cell receptor recognition and cytotoxicity. - Supplied as lyophilized powder, >95% HPLC purity with CoA; shipped under cold chain for immediate global delivery.

Molecular Formula C46H60N12O13
Molecular Weight 989.0 g/mol
Cat. No. B15094425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV Nucleoprotein (88-96)
Molecular FormulaC46H60N12O13
Molecular Weight989.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71)
InChIKeySKHWHIYXXIPSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV Nucleoprotein (88-96) T-Cell Epitope


HCV Nucleoprotein (88-96), with the amino acid sequence Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp (NEGLGWAGW), is a well-defined 9-mer peptide fragment of the hepatitis C virus (HCV) core protein. It has been identified as the minimal and optimal epitope recognized by human leukocyte antigen (HLA) B44-restricted cytotoxic T lymphocytes (CTLs) [1]. This peptide is capable of stimulating CTLs that recognize endogenously synthesized and processed HCV nucleoprotein, making it a critical tool in immunology and virology research [2].

HCV Nucleoprotein (88-96) Specificity


The functional activity of CTL epitopes is exquisitely dependent on the precise amino acid sequence. Research has shown that natural variant sequences at the HCV nucleoprotein 88-96 locus, which occur in a subset of patients, can have dramatically different effects on the generation and cytotoxicity of CTLs [1]. Even single amino acid substitutions can alter T-cell receptor recognition and downstream immune function. Therefore, substituting HCV Nucleoprotein (88-96) with a generic HCV peptide or a close analog without verifying the exact sequence can lead to failed experiments, irreproducible data, and incorrect conclusions about T-cell responses.

HCV Nucleoprotein (88-96) Evidence Guide


Minimal and Optimal Epitope Mapping

HCV Nucleoprotein (88-96) was identified as the minimal and optimal 9-mer CTL epitope within the larger 81-100 amino acid region of the HCV core protein. This determination was made by testing panels of truncated and overlapping peptides for their ability to stimulate HLA B44-restricted CTLs. This is in contrast to the original 20-mer peptide (residues 81-100), which was larger and less defined [1].

Immunology Virology T-cell Epitope Mapping

CTL Response and Viral Load Correlation

In a study of 27 HLA B44-positive patients with chronic HCV infection, the CTL response to HCV Nucleoprotein (88-96) was quantified. Seven of the 27 patients (25.9%) demonstrated a specific cytotoxic activity higher than 20% against the peptide [1]. Crucially, CTL activities were significantly higher in patients with a low titer of serum HCV RNA compared to those with a high titer (P = .0006) [1]. This establishes a direct, quantifiable link between the peptide's activity and a clinically relevant viral parameter.

Immunology Virology Biomarker

Functional Divergence of Natural Variants

Naturally occurring variant peptide sequences at the 88-96 locus can have a profound differential effect on CTL function. For instance, a variant peptide (N9-90T91C) was recognized more efficiently by CTLs than the wild-type peptide N9-91C in one patient [1]. More broadly, a study of three variants found that two of them generated CTLs poorly, despite being able to activate cytotoxicity [2]. This demonstrates that the wild-type HCV Nucleoprotein (88-96) serves as a critical, consistent baseline against which to measure these functional variations.

Immunology Virology Immune Evasion

HLA-B44 Restriction Specificity

HCV Nucleoprotein (88-96) is specifically restricted by the HLA-B44 allele. Studies have consistently shown that CTL responses to this peptide are only observed in HLA B44-positive individuals [1]. This is in contrast to other HCV epitopes, such as the one at residues 35-44, which is associated with the HLA-A2 allele [2]. This defined restriction makes the peptide an essential tool for studying HLA-B44-mediated immune responses in HCV infection.

Immunology HLA Typing T-cell Assay

HCV Nucleoprotein (88-96) Research Applications


CTL Response Quantification in HLA-B44 Cohorts

Given its established immunogenicity, with a response rate of 25.9% in HLA B44-positive patients and its significant inverse correlation with viral load (P = .0006) [1], this peptide is ideal for use in ELISpot or intracellular cytokine staining (ICS) assays to precisely quantify the magnitude and breadth of HCV-specific T-cell responses in clinical samples.

Control for HCV Variant and Escape Mutant Studies

Since variant peptides at this epitope locus can exhibit altered CTL generation and recognition [2], the wild-type HCV Nucleoprotein (88-96) serves as an essential baseline control. It is used in parallel with variant peptides to dissect the mechanisms of immune evasion and the functional consequences of viral mutations in vitro.

HLA-B44 Tetramer Reagent Development

The precise definition of this peptide as the minimal and optimal HLA-B44-restricted epitope [3] makes it the antigen of choice for constructing MHC Class I tetramers. These reagents are critical for tracking and phenotyping HCV-specific CD8+ T cells in longitudinal studies of natural infection and vaccination.

Technical Documentation Hub

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